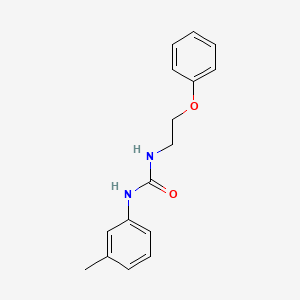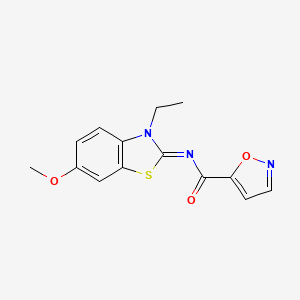![molecular formula C18H19BrN2O5 B6574094 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1638736-52-3](/img/structure/B6574094.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate, also known as 2-MOPP, is a synthetic molecule that has been developed as a potential therapeutic agent for a variety of medical applications. It is a member of the piperazine family of compounds and is structurally similar to other known piperazine derivatives. 2-MOPP has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 2-MOPP has been studied for its potential to act as an inhibitor of the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone (DHT). This molecule has been studied for its potential to act as an anti-inflammatory, anti-tumor, and anti-fungal agent.
Mechanism of Action
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been shown to reduce inflammation and pain in animal models. In addition, this compound is thought to act as an inhibitor of the enzyme 5-alpha reductase. This enzyme is involved in the production of dihydrotestosterone (DHT), which is a hormone involved in the development of male pattern baldness. Inhibition of this enzyme has been shown to reduce the amount of DHT in the body and thus reduce the symptoms of male pattern baldness.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an anti-inflammatory, anti-tumor, and anti-fungal agent. In animal studies, this compound has been shown to reduce inflammation, reduce tumor growth, and inhibit the growth of certain fungi. In addition, this compound has been shown to reduce the amount of dihydrotestosterone (DHT) in the body, which can reduce the symptoms of male pattern baldness.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of applications. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is not approved for use in humans, so it cannot be used in clinical trials.
Future Directions
The future directions for 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate research include further exploration of its potential as an anti-inflammatory and anti-tumor agent. In addition, further research into its potential to act as an inhibitor of the enzyme 5-alpha reductase could lead to new treatments for male pattern baldness. Additionally, further research into its potential to act as an anti-fungal agent could lead to new treatments for fungal infections. Finally, further research into its potential to act as an inhibitor of the enzyme cyclooxygenase-2 could lead to new treatments for inflammation and pain.
Synthesis Methods
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate is synthesized by a method known as arylation. This method involves the reaction of a piperazine derivative with an aryl halide, such as 5-bromofuran-2-carboxylate. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid. The resulting product is a piperazine derivative that contains the desired functional group.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been shown to reduce inflammation and pain in animal models. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme 5-alpha reductase. This enzyme is involved in the production of dihydrotestosterone (DHT), which is a hormone involved in the development of male pattern baldness. Inhibition of this enzyme has been shown to reduce the amount of DHT in the body and thus reduce the symptoms of male pattern baldness.
properties
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5/c1-24-14-5-3-2-4-13(14)20-8-10-21(11-9-20)17(22)12-25-18(23)15-6-7-16(19)26-15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYKJJYJTQWMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574036.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)
![2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574052.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)
![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)
![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)


![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)
